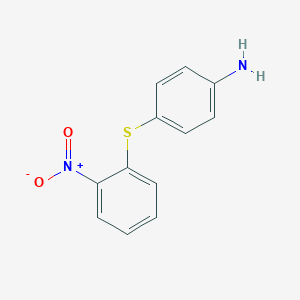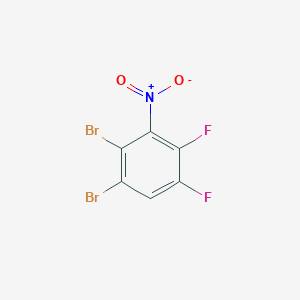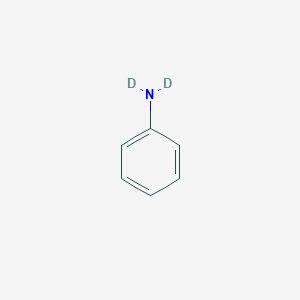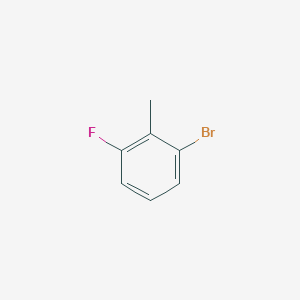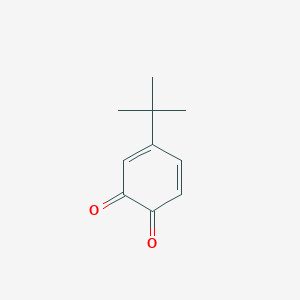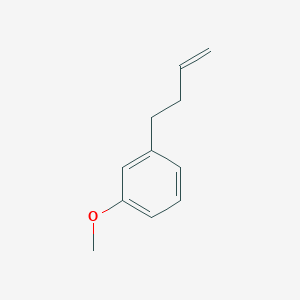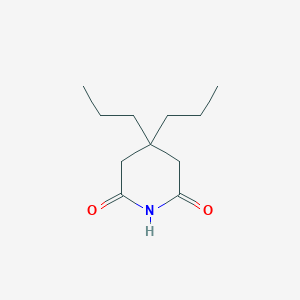
4,4-Dipropyl-2,6-piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dipropyl-2,6-piperidinedione is a chemical compound that is commonly known as DPPD. It is a yellow crystalline powder that is soluble in water and ethanol. DPPD is a potent antioxidant that has been extensively studied for its ability to prevent oxidative damage in various biological systems.
作用机制
DPPD acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). It does this by donating hydrogen atoms to the free radicals, which neutralizes their reactivity. DPPD is also able to chelate metal ions, which can catalyze the production of ROS. By chelating these metal ions, DPPD is able to prevent the production of ROS.
生化和生理效应
DPPD has been shown to have a number of biochemical and physiological effects. It has been shown to prevent lipid peroxidation, which can lead to cell damage and death. DPPD has also been shown to prevent protein oxidation, which can lead to the loss of protein function. Additionally, DPPD has been shown to prevent DNA damage, which can lead to mutations and cancer.
实验室实验的优点和局限性
One advantage of using DPPD in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying oxidative stress and its effects on biological systems. However, one limitation of using DPPD is its cost. DPPD is a relatively expensive compound, which can limit its use in large-scale experiments.
未来方向
There are a number of future directions for research on DPPD. One area of research is the development of DPPD derivatives that have improved antioxidant activity. Another area of research is the development of DPPD-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, research on the potential anti-inflammatory properties of DPPD could lead to the development of new therapies for inflammatory diseases.
合成方法
DPPD can be synthesized by the reaction of 4,4-dipropyl-2,5-cyclohexadien-1-one with ammonia in the presence of a palladium catalyst. The reaction proceeds through a cyclization reaction to form the piperidine ring. The resulting product is purified by recrystallization from ethanol.
科学研究应用
DPPD has been extensively studied for its antioxidant properties. It has been shown to prevent oxidative damage in various biological systems, including lipids, proteins, and DNA. DPPD has also been studied for its potential therapeutic applications, including its ability to prevent neurodegenerative diseases, such as Alzheimer's disease, and its anti-inflammatory properties.
属性
CAS 编号 |
1132-96-3 |
|---|---|
产品名称 |
4,4-Dipropyl-2,6-piperidinedione |
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChI 键 |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
规范 SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
其他 CAS 编号 |
1132-96-3 |
同义词 |
4,4-Dipropyl-2,6-piperidinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
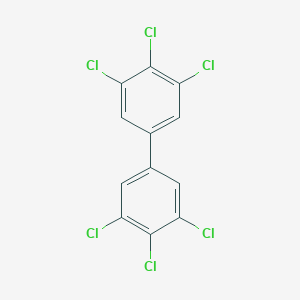
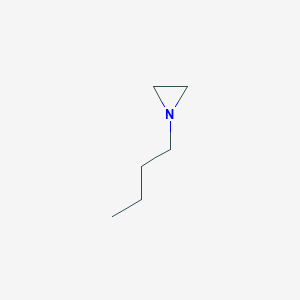
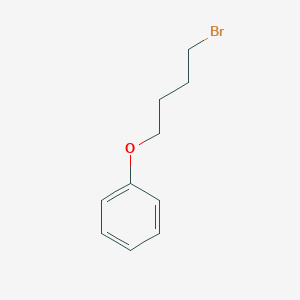
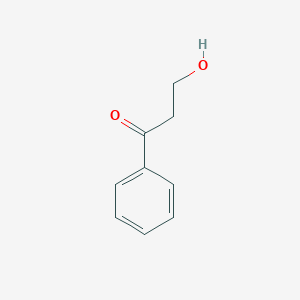
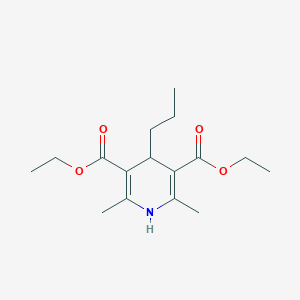
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
